molecular formula C9H6BrNO B1331375 3-Bromoquinolin-2(1H)-one CAS No. 939-16-2

3-Bromoquinolin-2(1H)-one

Cat. No. B1331375
CAS RN: 939-16-2
M. Wt: 224.05 g/mol
InChI Key: AGARPHPERRYPRP-UHFFFAOYSA-N
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Description

3-Bromoquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family, characterized by the presence of a bromine atom at the third position of the quinoline ring. This compound serves as a key intermediate in the synthesis of various heterocyclic compounds due to its reactive bromine atom, which can undergo further chemical transformations.

Synthesis Analysis

The synthesis of 3-Bromoquinolin-2(1H)-one derivatives has been explored through various methods. A notable approach involves a palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation to synthesize isoquinolin-1(2H)-ones, which can proceed smoothly with a range of α-bromo ketones to yield various derivatives in moderate to good yields . Another method includes a regioselective synthesis via a formal [4 + 2]-cycloaddition between N-aryliminium ion and 1-bromoalkynes, which can also be applied to diastereoselective synthesis of tetrahydroquinoline derivatives . Additionally, a bimetallic Pd/Cu-catalyzed C-H heteroarylation strategy has been employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones from 3-bromoquinolin-2(1H)-ones using various azoles .

Molecular Structure Analysis

The molecular structure of 3-Bromoquinolin-2(1H)-one derivatives has been studied using spectroscopic and computational techniques. These compounds are found to exist as the NH-4-oxo derivatives in solution and solid state, with their carbonyl nature corroborated by spectroscopic data comparison with N-methylated and O-methylated derivatives . The crystal structure of a related compound, 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, crystallizes in the triclinic system and its packing is stabilized by hydrogen bonds and π-stacking interactions .

Chemical Reactions Analysis

3-Bromoquinolin-2(1H)-one undergoes various chemical reactions due to the presence of the reactive bromine atom. For instance, it can participate in intramolecular cyclization reactions to form 2-aryl-2,3-dihydroquinolin-4(1H)-ones . It can also be used in one-pot synthesis methods, such as the synthesis of 3-hydroxyquinolin-2(1H)-ones from N-phenylacetoacetamide via α-hydroxylation and intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromoquinolin-2(1H)-one derivatives are influenced by their molecular structure. The presence of the bromine atom imparts certain reactivity patterns that are useful in synthetic chemistry. The compound's properties are also affected by substituents on the quinoline ring, as seen in the synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .

Scientific Research Applications

Structural Studies

The structures of 2-aryl-3-bromoquinolin-4(1H)-ones, related to 3-Bromoquinolin-2(1H)-one, have been extensively studied. Using techniques like NMR, IR, mass spectrometry, and X-ray crystallography, researchers have established these compounds as NH-4-oxo derivatives in both solution and solid states. The studies emphasize the carbonyl nature of these derivatives, further confirmed by spectroscopic data comparison with N-methylated and O-methylated derivatives (Mphahlele et al., 2002).

Antiangiogenic Effects

2-Aryl-3-bromoquinolin-4(1H)-ones have demonstrated significant antiangiogenic effects. They reduce endothelial cell numbers, indicating cytotoxicity at higher doses, and inhibit neovessel growth. This activity is linked to lower levels of proangiogenic factors like bFGF and VEGF/PlGF in cultures treated with these compounds, highlighting their potential in antiangiogenic therapies (Mabeta et al., 2009).

Catalytic Applications

3-Bromoquinolin-2(1H)-ones are valuable in catalytic processes. The palladium/copper-catalyzed C-H heteroarylation of these compounds with various azoles produces 3-(Heteroaryl)quinolin-2(1H)-ones efficiently, showcasing their utility in synthetic organic chemistry (Bruneau et al., 2014).

Ligand Synthesis and Complexation

3-Bromoquinolin-2(1H)-one derivatives have been synthesized and used for complexation reactions with metals like Ag(I), Pd(II), and Cu(II). These studies offer insights into the potential of these compounds in creating new metal complexes, which could be significant in fields like catalysis and material science (Rani et al., 2009).

Safety And Hazards

3-Bromoquinolin-2(1H)-one is for R&D use only and not for medicinal, household or other use .

properties

IUPAC Name

3-bromo-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARPHPERRYPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296258
Record name 3-Bromoquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoquinolin-2(1H)-one

CAS RN

939-16-2
Record name 939-16-2
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Record name 3-Bromoquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoquinolin-2-ol
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Synthesis routes and methods

Procedure details

Hydrogen peroxide solution(5.9 ml) was added to a THF solution (16 ml) of methyltrioxorhenium (VII) (24 mg). The mixture was stirred for 10 minutes at room temperature. 3-Bromoquinoline(4.0 g) was added thereto, and the mixture was stirred at room temperature for four days. Ethyl acetate(20 ml) was added to the reaction mixture. 20% Sodium sulfite aqueous solution(30 ml) was added slowly to the mixture under ice cooling. The mixture was stirred at room temperature. The organic layer was condensed to a half volume under reduced pressure. Ethyl acetate(20 ml) and 15% potassium carbonate aqueous solution(19 ml) were added thereto, and the organic layer was extracted. 15% Potassium carbonate aqueous solution(19 ml) of p-toluenesulfonyl chloride(4 g) were added thereto. The mixture was stirred for 10 minutes at room temperature. The generated insoluble matter was separated, washed with ethyl acetate, water, and then with ether, and dried to give the title compound(3.2 g) as a white powder.
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
19 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
22
Citations
Z Wang, L Xue, Y He, L Weng… - The Journal of Organic …, 2014 - ACS Publications
We describe two efficient protocols for the straightforward synthesis of 3H-pyrrolo[2,3-c]quinolin-4(5H)-one and thieno[2,3-c]quinolin-4(5H)-one derivatives from readily available 4-…
Number of citations: 33 pubs.acs.org
TTH Luong, E Brachet, JD Brion… - European Journal of …, 2015 - Wiley Online Library
An efficient and general palladium‐catalyzed coupling of 3‐bromoquinolin‐2(1H)‐ones, 3‐bromocoumarins, 3‐chloroquinoxalin‐2(1H)‐ones, and 3‐iodo‐2H‐chromenes with a variety …
S Messaoudi, D Audisio, JD Brion, M Alami - Tetrahedron, 2007 - Elsevier
A series of 3-(N-substituted)-aminoquinolin-2(1H)-ones have been synthesized by the palladium-catalyzed C–N coupling reaction starting from 3-bromoquinolin-2-(1H)-ones. Various …
Number of citations: 73 www.sciencedirect.com
FK Verkhov, AD Skolyapova, VI Krasnov… - Journal of Fluorine …, 2023 - Elsevier
Bromination of ten known fluorinated quinolin-2(1H)-ones by the KBrO 3 /HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 www.sciencedirect.com
G Selivanova, A Skolyapova, V Krasnov… - Available at SSRN … - papers.ssrn.com
Bromination of ten known fluorinated quinolin-2 (1H)-ones by the KBrO3/HBr system is investigated. If there is no F atom in the position 6 of substrate, the Br atom is introduced into …
Number of citations: 0 papers.ssrn.com
Z Wang, B Wang, J Wu - Journal of Combinatorial Chemistry, 2007 - ACS Publications
Biologically active 3-amino-4-arylquinolin-2(1H)-ones and 3-alkenyl-4-arylquinolin-2(1H)-ones were synthesized in an efficient and concise manner, utilizing readily available 4-…
Number of citations: 56 pubs.acs.org
MA Soussi, D Audisio, S Messaoudi, O Provot, JD Brion… - 2011 - Wiley Online Library
An efficient and general palladium‐catalyzed coupling reaction between 3‐bromocoumarins, 3‐bromoquinolin‐2(1H)‐ones, and 3‐iodo‐2H‐chromenes with a variety of nitrogen‐…
S Messaoudi, JD Brion, M Alami - Organic letters, 2012 - ACS Publications
An efficient and practical decarboxylative cross-coupling reaction of quinolin-4(1H)-one 3-carboxylic acids with (hetero)aryl halides has been established. Under a bimetallic system of …
Number of citations: 82 pubs.acs.org
J Pedron, C Boudot, S Hutter… - European journal of …, 2018 - Elsevier
To study the antiparasitic 8-nitroquinolin-2(1H)-one pharmacophore, a series of 31 derivatives was synthesized in 1–5 steps and evaluated in vitro against both Leishmania infantum …
Number of citations: 23 www.sciencedirect.com
S Messaoudi, JD Brion, M Alami - Advanced Synthesis & …, 2010 - Wiley Online Library
An efficient copper‐catalyzed in situ C(sp 2 )NH 2 bond formation to provide a range of 3‐aminoquinolin‐2(1H)‐ones and 3‐aminocoumarins from 3‐bromoquinolinones and 3‐…
Number of citations: 77 onlinelibrary.wiley.com

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